molecular formula C9H8N2O3 B3117267 7-Nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 22246-10-2

7-Nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3117267
CAS RN: 22246-10-2
M. Wt: 192.17 g/mol
InChI Key: IQXSJDQRPGHCFE-UHFFFAOYSA-N
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Description

7-Nitro-3,4-dihydroquinolin-2(1H)-one, also known as NQO1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NQO1 is a potent inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of quinones and other electrophilic compounds.

Scientific Research Applications

Platelet Aggregation Inhibition

7-Nitro-3,4-dihydroquinolin-2(1H)-one and its derivatives have been studied for their potential as platelet aggregation inhibitors. A series of compounds were synthesized and tested for their inhibitory effects on platelet aggregation, cardiotonic activity, and chronotropic activity. Among them, one derivative showed potent inhibitory activity and high selectivity, indicating potential applications in cardiovascular health and disease treatment (Iyobe et al., 2001).

Synthesis of Complex Heterocyclic Molecules

This compound has been used in the synthesis of complex heterocyclic molecules. For instance, a cascade three-component halosulfonylation method has been developed for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method involves a sulfonyl radical-triggered α,β-conjugated addition/6-exo-dig cyclization/radical coupling sequence, leading to the formation of multiple bond types and contributing to the rapid construction of molecular complexity (Zhu et al., 2016).

Antiproliferative Activity

Recent research has explored the antiproliferative properties of new 2-glyco-3-nitro-1,2-dihydroquinolines and quinolines synthesized under solventless conditions. These compounds have been evaluated against several human solid tumor cell lines, showing cytotoxicity and antiproliferative activity in the low micromolar range. The presence of a carbohydrate moiety in these compounds modulates their GI50 values, suggesting their potential use in cancer therapy (Luque-Agudo et al., 2018).

Fluorescent Sensing Applications

A novel series of hypoxic sensors containing 7H-Benzimidazole [2,1-a]benz[de]isoquinolin-7-one cores with nitro groups in different positions have been designed and evaluated for their fluorescence characteristics. The partially reduced compounds exhibit strong fluorescence, which could be significant for imaging hypoxic tumor cells. The differences in fluorescence properties between the hypoxic and oxic conditions suggest their potential use in biomedical imaging and diagnostics (Dai et al., 2008).

properties

IUPAC Name

7-nitro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1,3,5H,2,4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXSJDQRPGHCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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